
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Overview
Description
2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and a benzoate ester linked to a 4-(4H-1,2,4-triazol-4-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Formation of 4-(4H-1,2,4-triazol-4-yl)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium azide and triethyl orthoformate to form the triazole ring.
Esterification: The 4-(4H-1,2,4-triazol-4-yl)benzoic acid is then esterified with 2,4-dichlorobenzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 2,4-dichlorobenzyl alcohol.
Oxidation and Reduction: Products will depend on the specific redox reaction conditions.
Scientific Research Applications
2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antibacterial properties.
Materials Science: The compound can be incorporated into coordination polymers or metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar in structure but lacks the 2,4-dichlorobenzyl ester group.
2,4-Dichlorobenzyl alcohol: Contains the benzyl group with chlorine substitutions but lacks the triazole and benzoate components.
Benzyl 4-(4H-1,2,4-triazol-4-yl)benzoate: Similar ester structure but without the chlorine substitutions on the benzyl group.
Uniqueness
2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is unique due to the combination of the triazole ring and the dichlorobenzyl ester, which provides distinct chemical properties and potential biological activities not found in the individual components or similar compounds.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 4-(1,2,4-triazol-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-4-1-12(15(18)7-13)8-23-16(22)11-2-5-14(6-3-11)21-9-19-20-10-21/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNHYRHXVRUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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